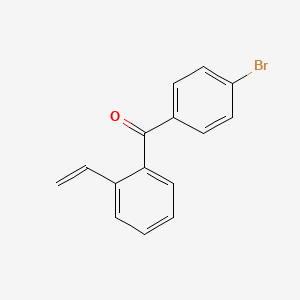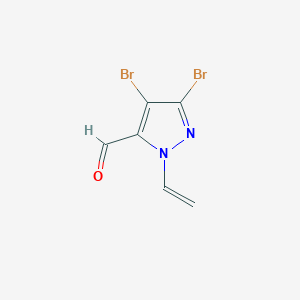
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde: is a heterocyclic compound that features a pyrazole ring substituted with bromine atoms at the 3rd and 4th positions, an ethenyl group at the 1st position, and an aldehyde group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-ethenyl-1H-pyrazole followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of bromine or brominating agents and formylating reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
化学反応の分析
Types of Reactions: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Sodium azide, thiols, under mild to moderate temperatures.
Major Products:
Oxidation: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound can be used to study the effects of brominated pyrazoles on biological systems. It may serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research into its biological activity could lead to the discovery of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the aldehyde group. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
3,4-Dibromo-1H-pyrazole: Lacks the ethenyl and aldehyde groups, making it less versatile in chemical reactions.
1-Ethenyl-1H-pyrazole-5-carbaldehyde:
3,4-Dibromo-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, leading to different chemical properties.
Uniqueness: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of bromine atoms, an ethenyl group, and an aldehyde group on the pyrazole ring. This combination provides a distinct reactivity profile and potential for diverse applications in various fields of research.
特性
CAS番号 |
923035-92-1 |
|---|---|
分子式 |
C6H4Br2N2O |
分子量 |
279.92 g/mol |
IUPAC名 |
4,5-dibromo-2-ethenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H4Br2N2O/c1-2-10-4(3-11)5(7)6(8)9-10/h2-3H,1H2 |
InChIキー |
SADZSDOXYCZLON-UHFFFAOYSA-N |
正規SMILES |
C=CN1C(=C(C(=N1)Br)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


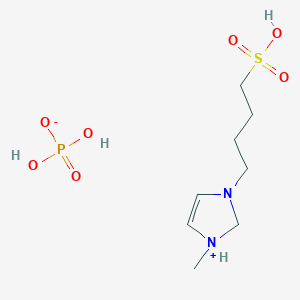
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)


![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
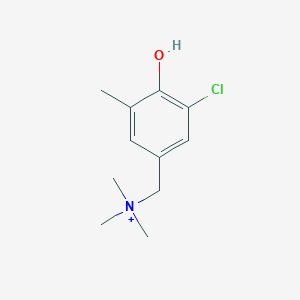
![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
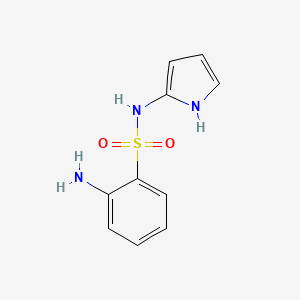
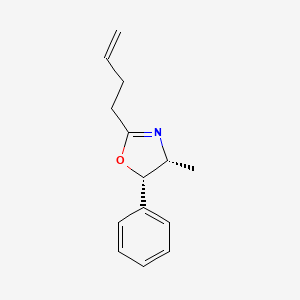

![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
